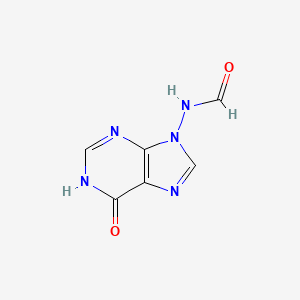![molecular formula C14H16N2O4 B13993245 2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone CAS No. 5349-43-9](/img/structure/B13993245.png)
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone is an organic compound characterized by the presence of a cyclohexanone ring substituted with a formimidoyl group attached to a 4-methoxy-2-nitrophenyl moiety
Vorbereitungsmethoden
The synthesis of 2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-2-nitroaniline and cyclohexanone.
Formation of Formimidoyl Intermediate: The 4-methoxy-2-nitroaniline is reacted with formic acid to form the formimidoyl intermediate.
Cyclohexanone Condensation: The formimidoyl intermediate is then condensed with cyclohexanone under acidic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formimidoyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone can be compared with similar compounds such as:
N-(4-Methoxy-2-nitrophenyl)acetamide: This compound has a similar nitrophenyl moiety but differs in the acetamide group, leading to different reactivity and applications.
N-(4-Methoxy-2-nitrophenyl)-2-methylbenzamide: This compound also contains the methoxy and nitro groups but has a benzamide structure, which affects its chemical and biological properties.
Eigenschaften
CAS-Nummer |
5349-43-9 |
|---|---|
Molekularformel |
C14H16N2O4 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
2-[(4-methoxy-2-nitrophenyl)iminomethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H16N2O4/c1-20-11-6-7-12(13(8-11)16(18)19)15-9-10-4-2-3-5-14(10)17/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
QSQASUOPVQSXLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N=CC2CCCCC2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)
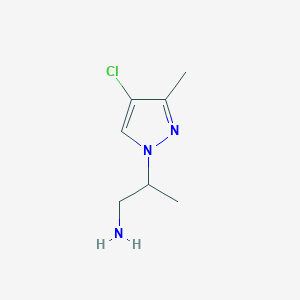
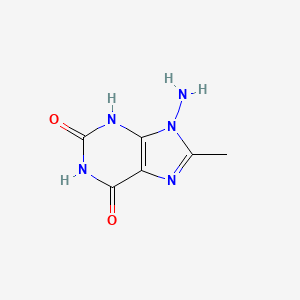
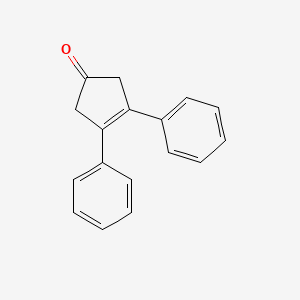
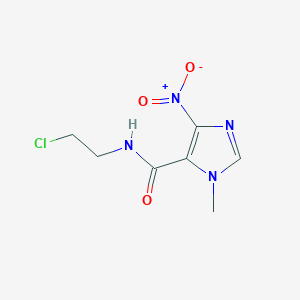
![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
![3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)
![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
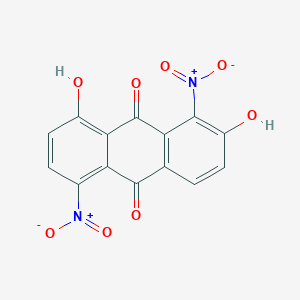
![2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid](/img/structure/B13993235.png)
![Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate](/img/structure/B13993240.png)
